Butanal, 2-oxo-
Description
Butanal, 2-oxo-, also known as Butanal, 2-oxo-, is a useful research compound. Its molecular formula is C4H6O2 and its molecular weight is 86.09 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that 2-oxobutanal interacts with various enzymes and proteins in the body, playing a role in different biochemical reactions .
Mode of Action
As an organic compound, it likely interacts with its targets through chemical reactions, leading to changes in the structure or function of the target molecules .
Biochemical Pathways
2-Oxobutanal is involved in several biochemical pathways. It’s known to play a role in the metabolism of glycine and serine, propanoate metabolism, selenoamino acid metabolism, and methionine metabolism . These pathways are crucial for various biological processes, including amino acid synthesis and energy production .
Pharmacokinetics
Like other small organic molecules, it’s likely that 2-oxobutanal is absorbed and distributed throughout the body, metabolized by enzymes, and excreted through the kidneys .
Result of Action
The molecular and cellular effects of 2-Oxobutanal’s action depend on its interactions with its targets and its role in biochemical pathways . Given its involvement in various metabolic pathways, it’s likely that 2-Oxobutanal influences energy production, amino acid synthesis, and other cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Oxobutanal. Factors such as temperature, pH, and the presence of other molecules can affect its chemical stability and its interactions with targets .
Biochemical Analysis
Biochemical Properties
Butanal, 2-oxo- is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is butanol dehydrogenase (BDH), which plays a crucial role in the conversion of butanal to butanol, using NAD(P)H as a cofactor . This interaction is essential for the biosynthesis of butanol, a compound with significant industrial applications.
Cellular Effects
Butanal, 2-oxo- has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of Butanal, 2-oxo- can alter the expression of genes involved in metabolic pathways, thereby impacting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of Butanal, 2-oxo- involves its interaction with various biomolecules. It binds to specific enzymes, leading to either inhibition or activation of these enzymes. For example, Butanal, 2-oxo- can inhibit certain enzymes involved in metabolic pathways, thereby altering the metabolic flux and affecting the overall cellular metabolism . Additionally, it can induce changes in gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Butanal, 2-oxo- can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that Butanal, 2-oxo- can degrade over time, leading to a decrease in its efficacy and impact on cellular processes . Long-term exposure to this compound in in vitro or in vivo studies has revealed significant changes in cellular function, highlighting the importance of temporal effects in understanding its biochemical properties.
Dosage Effects in Animal Models
The effects of Butanal, 2-oxo- vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while at higher doses, it can induce toxic or adverse effects. Studies have shown that there are threshold effects, where the impact of Butanal, 2-oxo- becomes significant only above a certain dosage . High doses of this compound can lead to cellular toxicity, highlighting the importance of dosage in understanding its biochemical effects.
Metabolic Pathways
Butanal, 2-oxo- is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a crucial role in its metabolism. For instance, it is a key intermediate in the butanol biosynthesis pathway, where it is converted to butanol by the enzyme butanol dehydrogenase (BDH) using NAD(P)H as a cofactor . This interaction is essential for the production of butanol, a compound with significant industrial applications.
Transport and Distribution
The transport and distribution of Butanal, 2-oxo- within cells and tissues are critical for its biochemical effects. It interacts with specific transporters and binding proteins that facilitate its movement within the cell. These interactions influence its localization and accumulation within different cellular compartments, thereby affecting its overall activity and function .
Subcellular Localization
Butanal, 2-oxo- is localized within specific subcellular compartments, which influences its activity and function. It may be directed to specific organelles or compartments through targeting signals or post-translational modifications. This subcellular localization is essential for its interaction with specific enzymes and biomolecules, thereby influencing its overall biochemical effects .
Properties
IUPAC Name |
2-oxobutanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c1-2-4(6)3-5/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHQMRRVZJSKGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6075063 | |
Record name | 2-Oxobutanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6075063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4417-81-6 | |
Record name | Ethylglyoxal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004417816 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Oxobutanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6075063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYLGLYOXAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LB2X1PT6J3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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